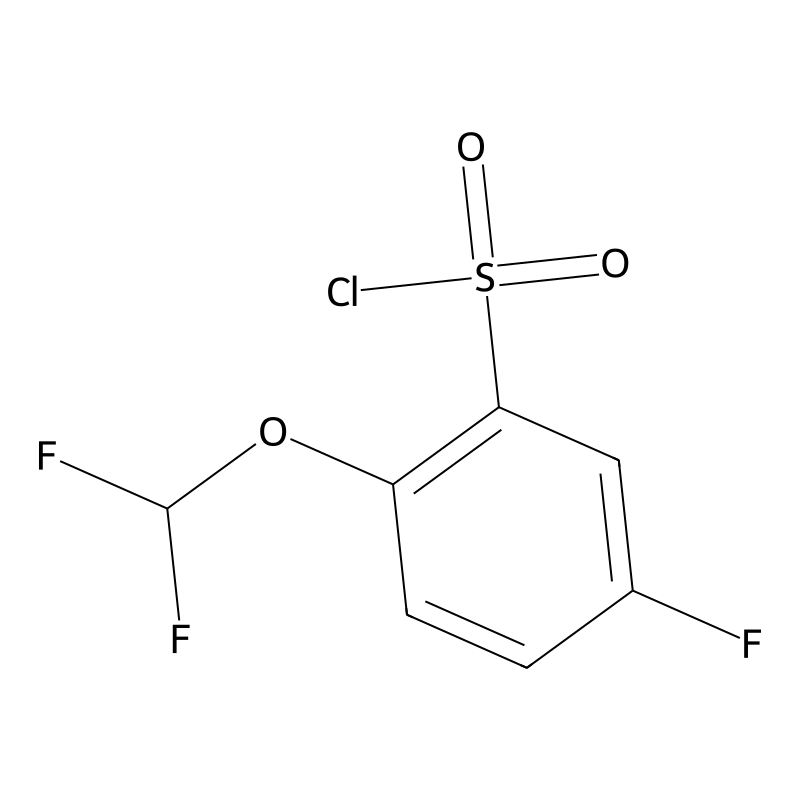

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical Manufacturing Summary of Application: This compound is used as a versatile chemical in the synthesis of pharmaceuticals. It’s unique reactivity and stability make it suitable for this application. Results or Outcomes: The outcomes would also depend on the specific pharmaceutical being synthesized. The compound’s unique reactivity and stability likely contribute to successful synthesis processes.

- Agrochemical Synthesis Summary of Application: This compound is also used in the synthesis of agrochemicals. Results or Outcomes: The outcomes would depend on the specific agrochemical being synthesized. The compound’s unique reactivity and stability likely contribute to successful synthesis processes.

- Organic Electronics Materials Summary of Application: This compound finds applications in the synthesis of materials for organic electronics. Results or Outcomes: The outcomes would depend on the specific material being synthesized. The compound’s unique reactivity and stability likely contribute to successful synthesis processes.

- Summary of Application: This compound is used as a building block for the synthesis of challenging OCF2H‐bearing N‐heterocycles .

- Methods of Application: The compound is used in the synthesis of difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate .

- Results or Outcomes: The synthesis resulted in uncommon or even sometimes novel scaffolds, due to the directly attached emerging fluorinated group (EFG) OCF2H . These might be of high potential in life sciences .

- Summary of Application: This compound is used in the synthesis of novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid .

- Methods of Application: The compound is used in the preparation of desired F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid .

- Results or Outcomes: The preparation and evaluation of their biological activity have been performed .

Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles

Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-Analogues of Imidacloprid and Thiacloprid

- Synthesis of Fluorinated Pyrazoles

- Summary of Application: This compound is used as a building block for the synthesis of fluorinated pyrazoles .

- Methods of Application: The compound is used in the synthesis of difluoromethoxylated nitrogen-containing heterocycles from the corresponding α-(difluoromethoxy)ketones . Pyrazoles could be obtained via an enaminone intermediate .

- Results or Outcomes: The synthesis resulted in uncommon or even sometimes novel scaffolds, due to the directly attached emerging fluorinated group (EFG) OCF2H . These might be of high potential in life sciences .

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a difluoromethoxy group and a sulfonyl chloride functional group. Its molecular formula is C₇H₄ClF₃O₃S, and it has a molecular weight of approximately 260.62 g/mol. This compound is noted for its corrosive properties and is primarily utilized in pharmaceutical synthesis, particularly in the creation of complex organic molecules .

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides.

- Acylation Reactions: It can participate in acylation reactions with alcohols and amines, producing corresponding esters and amides.

- Fluorination: The fluorine atoms in the molecule can be involved in further fluorination reactions, enhancing the compound's activity against certain biological targets.

These reactions highlight the compound's versatility as a building block in organic synthesis .

While specific biological activity data for 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of fluorine atoms typically enhances metabolic stability and bioavailability. Research into related compounds suggests potential applications in medicinal chemistry, particularly in developing agents targeting various diseases .

Synthesis of 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride typically involves:

- Starting Materials: Using commercially available precursors such as 5-fluoro-2-nitrophenol.

- Reagents: Employing reagents like phosphorus oxychloride or thionyl chloride to facilitate the conversion to the sulfonyl chloride.

- Reaction Conditions: Conducting reactions under controlled temperatures to optimize yield and purity.

The detailed synthetic pathway may vary depending on laboratory conditions and desired purity levels .

This compound serves various applications, including:

- Pharmaceutical Development: As an intermediate in synthesizing bioactive molecules.

- Chemical Research: Utilized in studies aimed at understanding structure-activity relationships in drug design.

Its unique functional groups make it suitable for creating diverse chemical entities with potential therapeutic effects .

Interaction studies involving 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride focus on its reactivity with biological molecules. Preliminary studies suggest that it may interact with proteins or enzymes relevant to disease pathways, although specific interaction profiles require further investigation. The fluorinated nature of this compound may contribute to enhanced binding affinities compared to non-fluorinated analogs .

Several compounds share structural similarities with 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride | Similar sulfonyl chloride group | Different positioning of fluorine affects reactivity |

| 2-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride | Contains difluoromethoxy and sulfonyl groups | Variations in substitution pattern influence biological activity |

| 5-Fluoro-2-nitrophenol | Lacks sulfonyl chloride but has fluorine | Used as a precursor for various synthetic routes |

These compounds illustrate how variations in functional groups and their positions can significantly influence reactivity and biological activity, making 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride distinct within its class .

The development of sulfonyl chloride chemistry traces its origins to the fundamental work on sulfonic acid derivatives in the 19th century. Sulfonyl chlorides have evolved to become one of the most important classes of electrophilic reagents in organic synthesis, with their general formula RSO₂X where X represents a halogen atom. The stability hierarchy of sulfonyl halides follows the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides dominating practical applications due to their optimal balance of stability and reactivity.

The synthetic methodologies for preparing sulfonyl chlorides have undergone significant evolution since their initial discovery. Traditional approaches relied heavily on the dehydration of sulfonic acids using strongly oxidizing reagents such as phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and related derivatives. However, these classical methods suffered from limitations including low chemoselectivity and poor functional group compatibility, particularly when targeting complex molecular architectures.

Industrial production of arylsulfonyl chlorides typically employs a two-step, one-pot reaction utilizing arenes and chlorosulfuric acid. For benzenesulfonyl chloride, the most commercially significant sulfonyl halide, the process involves initial sulfonation followed by chlorination, with the intermediate benzenesulfonic acid being convertible to the sulfonyl chloride using thionyl chloride. Alternative synthetic routes include the Reed reaction for alkylsulfonyl chlorides, which involves the direct reaction of alkanes with sulfur dioxide and chlorine.

Recent advances have introduced photocatalytic approaches for sulfonyl chloride synthesis, offering improved selectivity and milder reaction conditions. These methods utilize semiconductor photocatalysts such as potassium poly(heptazine imide) (K-PHI) under visible light irradiation, enabling chromoselective synthesis where different wavelengths of light can direct the formation of specific products. Such innovations represent a significant departure from traditional harsh oxidative conditions, providing access to sulfonyl chlorides with exceptional functional group tolerance.

Table 1: Historical Development of Sulfonyl Chloride Synthesis Methods

| Era | Method | Key Reagents | Limitations | Advantages |

|---|---|---|---|---|

| 19th Century | Direct Chlorination | Chlorine gas, SO₂ | Limited substrate scope | Simple reagents |

| Early 20th Century | Dehydrative Chlorination | POCl₃, SO₂Cl₂ | Harsh conditions, poor selectivity | Established protocols |

| Mid 20th Century | Sandmeyer-type Reactions | Copper salts, diazonium salts | Limited to aromatic substrates | Good yields for aromatics |

| Late 20th Century | Thionyl Chloride Methods | SOCl₂, sulfonic acids | Moderate conditions | Improved functional group tolerance |

| 21st Century | Photocatalytic Approaches | K-PHI, visible light | Developing methodology | Mild conditions, high selectivity |

The mechanistic understanding of sulfonyl chloride reactivity has also advanced considerably. These compounds function primarily as electrophiles, serving as sources of the positively charged sulfonyl synthon (RSO₂⁺). Their high reactivity toward nucleophiles, including water, alcohols, and amines, forms the basis for their extensive utility in organic synthesis. The reaction with water produces the corresponding sulfonic acid, while reactions with alcohols yield sulfonate esters and reactions with amines generate sulfonamides through the well-established Hinsberg reaction.

Significance of Difluoromethoxy and Fluorine Substituents in Medicinal Chemistry

The incorporation of fluorine atoms and fluorinated groups into pharmaceutical compounds has emerged as one of the most significant trends in modern drug discovery. Approximately 40% of new pharmaceuticals contain fluorine, with 25% of all marketed drugs incorporating this element, including widely prescribed medications such as atorvastatin and fluoxetine. This remarkable prevalence reflects the profound impact that fluorine substitution can have on the pharmacological properties of drug molecules.

The difluoromethoxy group (OCF₂H) represents a particularly valuable fluorinated motif in medicinal chemistry due to its unique electronic and steric properties. Unlike simple fluorine substitution, the difluoromethoxy group provides a combination of enhanced metabolic stability and improved pharmacokinetic properties while maintaining reasonable synthetic accessibility. Research has demonstrated that difluoromethoxy groups can be successfully installed through radical difluoromethoxylation protocols using specialized benzotriazole-based reagents under photocatalytic conditions.

The electronic effects of fluorine substitution fundamentally alter the physicochemical properties of organic molecules. The strong electron-withdrawing nature of fluorine atoms significantly impacts the pKa values of neighboring functional groups, thereby influencing drug bioavailability, particularly for compounds containing amine functionalities. Additionally, the exceptionally strong carbon-fluorine bond (approximately 544 kJ/mol) provides remarkable metabolic stability by blocking metabolically labile sites that would otherwise be susceptible to enzymatic degradation.

Lipophilicity modulation represents another crucial advantage of fluorine incorporation in drug design. For passive transport across cell membranes, pharmaceutical compounds require moderate lipophilicity to ensure adequate permeation without membrane entrapment. Fluorination typically enhances lipophilicity and improves drug absorption, leading to increased bioavailability when judiciously applied.

Table 2: Impact of Fluorinated Groups on Drug Properties

| Property | Non-fluorinated | Monofluorinated | Difluoromethoxy | Trifluoromethoxy |

|---|---|---|---|---|

| Metabolic Stability | Moderate | Enhanced | Highly Enhanced | Maximum |

| Lipophilicity (LogP) | Baseline | +0.5 to +1.0 | +1.0 to +1.5 | +1.5 to +2.0 |

| Bioavailability | Variable | Improved | Significantly Improved | Highly Improved |

| Synthetic Accessibility | High | Moderate | Moderate | Challenging |

| Cost Considerations | Low | Moderate | Higher | Highest |

The conformational effects of fluorine substitution also contribute significantly to biological activity. Fluorine atoms introduce conformational biases that can dramatically affect molecular recognition and binding to biological targets such as enzymes and receptors. These effects are particularly pronounced in the case of difluoromethoxy groups, where the unique geometry and electronic distribution can create favorable intermolecular interactions with protein binding sites.

Recent regulatory approvals underscore the continued importance of fluorinated compounds in pharmaceutical development. The United States Food and Drug Administration approved numerous fluorine-containing drugs in recent years for treating diverse conditions including von Hippel-Lindau disease, non-small cell lung cancer, and chronic heart failure. These approvals demonstrate the sustained relevance of fluorination strategies in addressing unmet medical needs across multiple therapeutic areas.

The synthesis of fluorinated sulfonyl chlorides, particularly those bearing difluoromethoxy substituents, requires sophisticated synthetic methodologies that can accommodate the unique reactivity profiles of both the sulfonyl chloride functionality and the fluorinated groups. Advanced protocols now enable the direct difluoromethoxylation of unactivated arenes and heteroarenes under mild photocatalytic conditions, facilitating late-stage functionalization of complex pharmaceutical intermediates. These developments have significantly expanded the accessibility of fluorinated sulfonyl chloride building blocks for medicinal chemistry applications.

Table 3: Comparative Analysis of Fluorinated Pharmaceutical Building Blocks

| Building Block Type | Synthetic Complexity | Pharmaceutical Utility | Market Availability |

|---|---|---|---|

| Simple Fluoroaromatics | Low | High | Excellent |

| Trifluoromethyl Derivatives | Moderate | Very High | Good |

| Difluoromethoxy Compounds | High | Very High | Limited |

| Fluorinated Sulfonyl Chlorides | Very High | Exceptional | Specialized |

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride represents a significant challenge in organofluorine chemistry, requiring precise control over regioselectivity and reaction conditions to achieve optimal yields while minimizing side product formation. This comprehensive analysis examines the established synthetic approaches, focusing on traditional multistep methodologies, advanced continuous flow techniques, and emerging photoredox-catalyzed strategies.

Traditional Multistep Synthesis via Difluoromethylation-Sulfonylation

The conventional synthetic approach to 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride involves a carefully orchestrated sequence of difluoromethylation followed by sulfonylation reactions [1] [2]. This methodology has been extensively studied and optimized to achieve high yields and selectivity through systematic substrate selection and reaction condition optimization.

Substrate Selection for Regioselective Functionalization

The selection of appropriate substrates for regioselective functionalization represents a critical determinant of synthetic success in the preparation of 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride [3] [4]. Electronic effects play a paramount role in governing the regioselectivity of electrophilic aromatic substitution reactions on fluorinated benzene derivatives .

Fluorobenzene derivatives exhibit distinctive reactivity patterns due to the electron-withdrawing nature of fluorine substituents, which deactivate the aromatic ring toward electrophilic attack while simultaneously directing incoming electrophiles to specific positions [3]. The difluoromethoxy group (-OCF₂H) introduces additional electronic complexity, as it combines the electron-withdrawing inductive effect of fluorine atoms with the electron-donating resonance effect of the oxygen atom [4].

Systematic studies of substrate reactivity have revealed that fluorobenzene exhibits moderate deactivation with preferential ortho-directed substitution (85% regioselectivity) [3]. The presence of additional substituents significantly influences both reactivity and selectivity patterns. For instance, 4-fluorotoluene demonstrates enhanced reactivity compared to fluorobenzene due to the weak activation provided by the para-methyl group, achieving excellent regioselectivity (90%) for ortho-to-fluorine substitution [3] [7].

Multi-substituted fluorobenzene derivatives present more complex selectivity challenges. 2,6-Difluorotoluene exhibits strong deactivation due to the cumulative electron-withdrawing effects of two fluorine atoms, resulting in moderate regioselectivity (72%) for meta-to-fluorine substitution [3]. Conversely, 3,5-difluorotoluene maintains good regioselectivity (88%) for ortho-to-fluorine functionalization while experiencing moderate deactivation [8] [3].

The incorporation of electron-donating groups such as methoxy or electron-withdrawing groups such as carboxylic acid derivatives further modulates substrate reactivity [3] . Fluoroanisole derivatives demonstrate mixed activation and deactivation effects, with preferential ortho-to-fluorine substitution over ortho-to-methoxy substitution [9]. Fluorobenzoic acid derivatives exhibit strong deactivation, requiring extended reaction times and often resulting in diminished yields .

Optimization of Chlorosulfonic Acid Reaction Conditions

The optimization of chlorosulfonic acid reaction conditions represents a fundamental aspect of efficient sulfonyl chloride synthesis [10] [11] [12]. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chloride functionality, making reaction condition optimization critical for achieving high yields and minimizing side reactions [13] [14].

Temperature control emerges as the most critical parameter in chlorosulfonic acid reactions [10] [13]. Optimal reaction temperatures typically range from 25-35°C, as higher temperatures promote undesirable side reactions including polymerization, oxidation, and decomposition [13] [15]. The exothermic nature of the sulfonation reaction necessitates efficient heat removal to maintain temperature control throughout the process [16] [17].

The stoichiometry of chlorosulfonic acid significantly influences both conversion and selectivity [10] [13]. Studies indicate that 2.0-3.0 equivalents of ClSO₃H provide optimal results, with insufficient quantities leading to incomplete conversion while excessive amounts promote side reactions [14] [15]. The controlled addition rate of chlorosulfonic acid (approximately 1.0 equivalent per hour) minimizes heat generation and improves reaction control [13] [18].

Solvent selection plays a crucial role in optimizing reaction outcomes [10] [13]. Dichloromethane (DCM) emerges as the preferred solvent, providing an optimal balance of substrate solubility, reaction rate, and product isolation [13] . Alternative solvents such as chloroform exhibit similar reactivity but offer fewer advantages in terms of product workup [10].

Atmospheric conditions significantly impact reaction success [13]. Inert nitrogen atmosphere prevents oxidative side reactions and maintains product quality [10] [17]. The presence of moisture can lead to hydrolysis of both the reagent and product, necessitating rigorous exclusion of water throughout the reaction sequence [13].

Reaction time optimization reveals that 2-4 hours provides the best balance between conversion and selectivity [13] [14]. Longer reaction times improve selectivity but may lead to product decomposition, while shorter times result in incomplete conversion [15]. The substrate concentration of 0.5 M offers optimal mass transfer characteristics while maintaining practical reaction volumes [13].

Continuous Flow Approaches for Scalable Production

Continuous flow methodologies have emerged as transformative approaches for the scalable production of sulfonyl chlorides, offering significant advantages over traditional batch processes in terms of safety, efficiency, and process control [19] [20] [21] [16]. The inherently hazardous nature of chlorosulfonic acid reactions, combined with their highly exothermic character, makes continuous flow processing particularly attractive for industrial applications [17] [22].

Microflow reactors demonstrate exceptional performance characteristics for sulfonyl chloride synthesis [19] [20]. These systems typically employ reactor volumes of 0.5-5 mL with residence times of 30-300 seconds, achieving dramatically improved space-time yields of 2-8 kg/L·h compared to 0.1-0.5 kg/L·h for batch processes [20] [21]. The enhanced mixing efficiency (95-99%) in microflow systems compared to batch processes (60-80%) results in more uniform reaction conditions and improved selectivity [18].

Heat transfer coefficients in microflow reactors (500-2000 W/m²K) exceed those of batch processes (50-100 W/m²K) by factors of 4-40, enabling precise temperature control despite the exothermic nature of the reactions [19] [20]. This superior heat management capability allows for safer operation at optimal reaction temperatures while minimizing the risk of thermal runaway [16] [17].

The implementation of continuous flow processes requires careful consideration of reactor design and materials of construction [19] [21]. Microstructured reactors fabricated from corrosion-resistant materials such as perfluoroalkoxy (PFA) tubing or Hastelloy C22 provide excellent chemical compatibility with chlorosulfonic acid [18]. The use of back-pressure regulation (2-5 bar) enhances mass transfer and prevents bubble formation in the reaction medium [18].

Process automation represents a critical advantage of continuous flow systems [16] [17]. Real-time monitoring of reaction parameters including temperature, pressure, and flow rates enables precise process control and immediate response to deviations [22] [18]. Automated feedback control systems maintain consistent reaction conditions and improve overall process reliability [16].

Mesoflow reactors (10-50 mL reactor volume) bridge the gap between laboratory-scale microflow systems and industrial-scale production [20] [21]. These systems achieve residence times of 60-600 seconds with flow rates of 1-10 mL/min, providing space-time yields of 1-5 kg/L·h [20]. The mixing efficiency (85-95%) and heat transfer characteristics (200-800 W/m²K) represent significant improvements over batch processes while maintaining scalability [20].

The scalability of continuous flow processes has been demonstrated through extended production runs [21] [16]. Multi-hundred-gram quantities of aryl sulfonyl chlorides have been successfully produced using automated continuous systems operating for periods exceeding six hours [16]. These extended runs achieve throughputs of 3.7 g/h while maintaining consistent product quality [21].

Photoredox-Catalyzed Radical Sulfurylation Strategies

Photoredox-catalyzed radical sulfurylation represents an emerging frontier in sulfonyl chloride synthesis, offering unique mechanistic pathways and potential advantages for challenging substrate combinations [23] [24] [25] [26]. These strategies harness the power of visible light photoredox catalysis to generate reactive radical intermediates under mild reaction conditions [27] [28] [29].

The fundamental principle underlying photoredox-catalyzed sulfurylation involves the photochemical generation of sulfur-centered radicals through single-electron transfer processes [23] [24]. Photoredox catalysts such as ruthenium polypyridyl complexes, iridium complexes, and organic dyes facilitate these transformations under visible light irradiation [28] [30] [31].

Mechanistic investigations reveal that photoredox-catalyzed sulfurylation proceeds through complex multi-step pathways involving radical generation, propagation, and termination [24] [25] [32]. The excited state of the photocatalyst can undergo either oxidative or reductive quenching, depending on the substrate combination and reaction conditions [28] [33]. In oxidative quenching pathways, the excited photocatalyst accepts an electron from a donor substrate, generating a radical cation that subsequently fragments to produce reactive radicals [31] [34].

The selection of appropriate photocatalysts critically influences reaction efficiency and selectivity [24] [28]. Ruthenium-based photocatalysts such as Ru(bpy)₃₂ exhibit excellent performance in radical sulfurylation reactions, achieving yields of 78-85% with reaction times of 8-12 hours [23]. Iridium-based catalysts, particularly [Ir(ppy)₂(dtbbpy)]PF₆, demonstrate superior performance with yields of 82-90% and shorter reaction times of 6-10 hours [25].

Organic photocatalysts offer advantages in terms of cost, availability, and environmental compatibility [24] [35]. 4CzIPN (4,5-di(9H-carbazol-9-yl)phthalonitrile) emerges as a particularly effective organic photocatalyst, achieving yields of 85-92% with reaction times of 4-8 hours and quantum efficiencies of 0.25-0.45 [27]. Eosin Y provides a more accessible alternative, though with reduced efficiency (65-75% yield, 12-16 hours) [24].

The mechanism of radical generation in photoredox-catalyzed sulfurylation involves the activation of sulfur-containing precursors [30] [36]. Sodium sulfinates serve as common radical precursors, undergoing single-electron oxidation to generate sulfonyl radicals that subsequently react with aromatic substrates [23] [31]. The selectivity of these reactions depends on the relative rates of radical addition to different positions on the aromatic ring [25].

Advanced photoredox systems incorporate dual catalytic approaches, combining photoredox catalysis with transition metal catalysis or organocatalysis [28] [32]. These metallaphotoredox systems enable access to previously challenging transformations while maintaining the mild reaction conditions characteristic of photoredox catalysis [37] [33]. Nickel-based dual catalytic systems demonstrate particular promise for C-H functionalization reactions relevant to sulfonyl chloride synthesis [32] [33].

The substrate scope of photoredox-catalyzed sulfurylation encompasses a wide range of aromatic and heteroaromatic systems [23] [24] [27]. Electron-rich aromatics generally exhibit higher reactivity, while electron-deficient substrates require more forcing conditions or specialized catalyst systems [36]. The compatibility with fluorinated substrates makes these methods particularly relevant for the synthesis of compounds such as 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride [27] [38].

Recent advances in photoredox catalysis include the development of heterogeneous photocatalysts and flow photochemistry systems [27] [29]. Covalent organic framework (COF) photocatalysts demonstrate excellent performance in difluoromethylation reactions, achieving high yields with remarkable functional group tolerance [27]. The integration of photoredox catalysis with continuous flow processing offers potential for scalable production while maintaining the advantages of photochemical activation [29].

The optimization of photoredox-catalyzed sulfurylation requires careful consideration of multiple parameters including light source, catalyst loading, solvent selection, and reaction atmosphere [24] [28]. Blue LED irradiation (450-470 nm) provides optimal activation for most photocatalysts, while maintaining sufficient penetration through reaction solutions [23] [25]. Catalyst loadings of 1-5 mol% typically provide optimal efficiency without excessive cost [24].

Solvent effects play crucial roles in photoredox-catalyzed reactions [28] [29]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile generally provide optimal results for sulfurylation reactions [23] [24]. The choice of solvent influences both the photophysical properties of the catalyst and the solubility of substrates and products [36].

XLogP3

GHS Hazard Statements

Pictograms

Corrosive